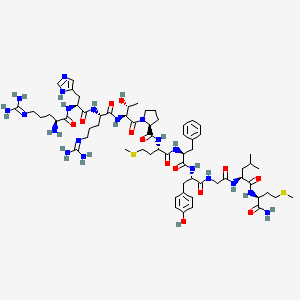
C14TKL-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C14TKL-1 is an endogenous human peptide that acts as a potent agonist for neurokinin receptor 1. This peptide is part of the tachykinin family, which is known for its role in neurotransmission and modulation of various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C14TKL-1 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
化学反应分析
Types of Reactions: C14TKL-1 primarily undergoes:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid analogs and coupling reagents used in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
科学研究应用
C14TKL-1 has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and receptor binding.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
C14TKL-1 exerts its effects by binding to neurokinin receptor 1. This binding activates intracellular signaling pathways, leading to various physiological responses such as pain perception, inflammation, and smooth muscle contraction. The peptide’s sequence and structure are crucial for its high affinity and specificity for neurokinin receptor 1 .
相似化合物的比较
Substance P: Another tachykinin peptide with similar receptor binding properties.
Neurokinin A: A peptide that also binds to neurokinin receptors but with different affinities.
Neurokinin B: Another member of the tachykinin family with distinct biological activities
Uniqueness: C14TKL-1 is unique due to its specific sequence and modifications, which confer high potency and selectivity for neurokinin receptor 1. This makes it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents .
属性
分子式 |
C63H98N20O13S2 |
|---|---|
分子量 |
1406.7 |
SMILES |
CC(C[C@@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CC2=CN=CN2)([H])CCCNC(N)=N)([H])[C@@](O)([H])C)=O)([H])CCSC)([H])CC3=CC=CC=C3)([H])CC4=CC=C(O)C=C4)([H])/ |
同义词 |
D-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2; RHRTPMFYGLM; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



